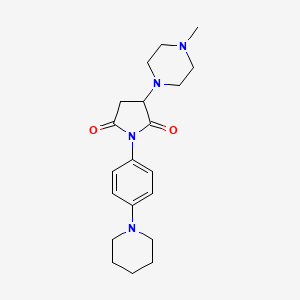
3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MPDPV and belongs to the class of synthetic cathinones. The synthesis and characterization of MPDPV have been well documented, and its mechanism of action has been extensively studied.
Mécanisme D'action
MPDPV acts as a potent reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin. It has been shown to have a higher affinity for the dopamine transporter compared to other synthetic cathinones such as mephedrone and methylone. The increased dopamine levels in the brain lead to increased feelings of euphoria and reward, which may contribute to its addictive potential.
Biochemical and Physiological Effects:
The effects of MPDPV on the body are similar to those of other stimulants such as cocaine and amphetamines. The increased levels of dopamine in the brain lead to increased heart rate, blood pressure, and body temperature. Prolonged use of MPDPV may lead to neurotoxicity and damage to the dopamine neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPDPV has been used as a tool for studying the neurobiology of addiction and for investigating the effects of dopamine reuptake inhibitors on the brain. Its high potency and selectivity for the dopamine transporter make it a valuable tool for studying the role of dopamine in reward and motivation. However, the potential neurotoxicity of MPDPV limits its use in long-term studies and in vivo experiments.
Orientations Futures
Future research on MPDPV should focus on investigating its potential therapeutic applications and developing safer analogs with reduced neurotoxicity. The development of selective dopamine reuptake inhibitors may lead to the development of new treatments for neuropsychiatric disorders such as depression and ADHD. Additionally, further research on the neurobiology of addiction may lead to the development of new treatments for substance use disorders.
Méthodes De Synthèse
The synthesis of MPDPV involves the reaction between 4-methylpiperazine and 4-piperidin-1-ylphenylpyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using chromatography techniques. The purity of the product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
MPDPV has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-21-11-13-23(14-12-21)18-15-19(25)24(20(18)26)17-7-5-16(6-8-17)22-9-3-2-4-10-22/h5-8,18H,2-4,9-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCBLTWUNHPBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)
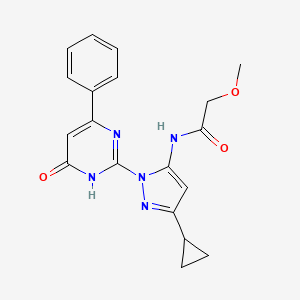
![Ethyl 5-[(2-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400672.png)

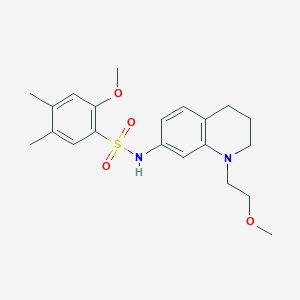
![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)
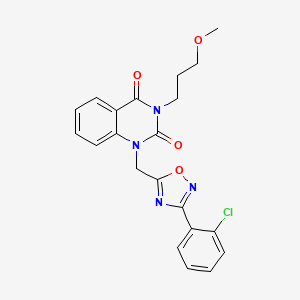
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
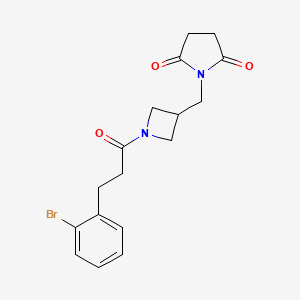
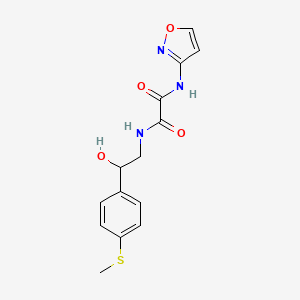
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2400685.png)
![N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2400687.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2400688.png)